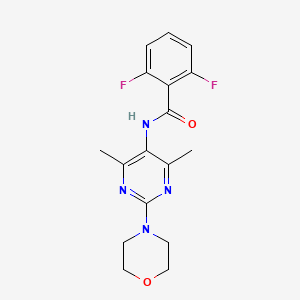
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,6-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,6-difluorobenzamide” is a compound that has been studied in the context of inhibiting heat shock protein 70 (Hsp70), an emerging cancer target . Inhibition of Hsp70 may affect multiple cancer-associated signaling pathways and result in significant cancer cell apoptosis .
Synthesis Analysis
The synthesis of a similar compound, “N-(2-((4,6-Dimethoxy-2-(piperidin-1-yl)pyrimidin-5-yl)thio)pyrimidin-4-yl)acrylamide (27c)”, was described in a study . The process involved the addition of acryloyl chloride to a solution of a precursor compound and triethylamine (Et3N) in dichloromethane (CH2Cl2). The resulting mixture was stirred at room temperature for 24 hours .
Molecular Structure Analysis
The compound belongs to a class of Hsp70 inhibitors that bind to a novel allosteric pocket located in the N-terminal domain of the protein . These inhibitors take advantage of an active cysteine embedded in the allosteric pocket to act as covalent protein modifiers upon binding .
Chemical Reactions Analysis
The compound is part of a class of irreversible binders to an allosteric site on Hsp70 . The study identifies derivatives that selectively bind to Hsp70 in cancer cells .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Modifications
The synthesis and chemical modification of related compounds have been studied to enhance their biological activities. For example, ferrocenoylbenzamides derivatives, involving morpholine, have been synthesized, indicating interest in modifying chemical structures to explore biological activity and potential applications in medicinal chemistry (Simenel et al., 2008).
Protein Kinase Inhibition
Research into compounds like CTx-0152960 and its analogues demonstrates the application of morpholine derivatives in developing broad-spectrum protein kinase inhibitors. These inhibitors are prepared using hybrid flow and microwave approaches, indicating their potential in therapeutic applications, especially in cancer treatment (Russell et al., 2015).
Antimicrobial and Antifungal Agents
Derivatives of morpholine and pyrimidine have been investigated for their antimicrobial and antifungal properties. For instance, novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides showed significant activity against Mycobacterium tuberculosis, illustrating the potential of these compounds in treating infectious diseases (Ghorab et al., 2017).
Antitumor Activities
The development of novel crystalline forms of compounds and their evaluation for antitumor activities is another area of research. These studies aim to discover new therapeutic options for various cancers, showcasing the importance of chemical synthesis in medical research (Norman, 2008).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O2/c1-10-15(22-16(24)14-12(18)4-3-5-13(14)19)11(2)21-17(20-10)23-6-8-25-9-7-23/h3-5H,6-9H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLWSXUFZHQBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2957847.png)

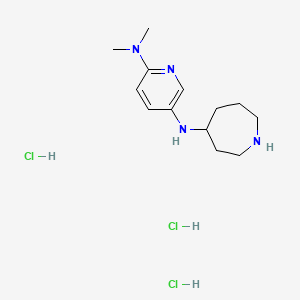
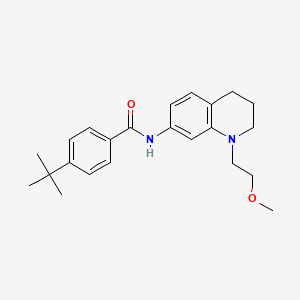
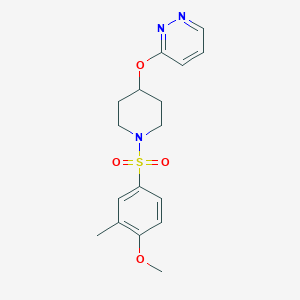
![5-chloro-N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2957859.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2957860.png)
![1-methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2957862.png)
![N~4~-(3-chloro-4-methylphenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2957863.png)



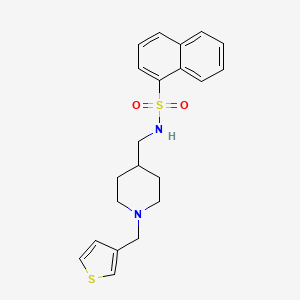
![N-[1-(5-fluoro-1-benzofuran-2-yl)ethyl]but-2-ynamide](/img/structure/B2957870.png)
